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Compound of Interest

Compound Name: Antibacterial agent 88

Cat. No.: B12410170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of the novel antibacterial peptide, Api88. The information presented

herein is intended to support research and development efforts in the field of antimicrobial

agents.

Chemical Structure and Physicochemical Properties
Api88 is a rationally designed, 18-residue proline-rich antimicrobial peptide (PrAMP) derived

from the native honeybee peptide apidaecin 1b.[1][2] Its chemical structure is defined by its

amino acid sequence and specific N- and C-terminal modifications.

Amino Acid Sequence: Gu-Orn-Asn-Asn-Arg-Pro-Val-Tyr-Ile-Pro-Arg-Pro-Arg-Pro-Pro-His-Pro-

Arg-NH₂

N-terminus: The N-terminal ornithine (Orn) is guanidinylated, featuring an N,N,N′,N′-

tetramethylguanidino group.[3] This modification contributes to the peptide's overall positive

charge.

C-terminus: The C-terminus is amidated, which enhances its stability against

carboxypeptidases.
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Key Residues: The sequence contains a high proportion of proline residues, which

contributes to its structural stability and resistance to proteolytic degradation. The seven-

residue sequence PVYIPRP has been identified as the key binding motif for its intracellular

target, DnaK.[4][5][6]

A summary of the key physicochemical properties of Api88 is provided in the table below.

Property Value Reference

Molecular Formula C₁₀₃H₁₆₃N₃₉O₁₉ [7]

Molecular Weight 2177.2 g/mol [7]

Net Charge (pH 7.4) +7 [3]

Binding Affinity (KD) to DnaK 5 µmol/L [4][5][6]

Antibacterial Activity
Api88 exhibits potent antibacterial activity, primarily against Gram-negative bacteria, including

several multidrug-resistant (MDR) strains.[2][3] Its efficacy is attributed to its ability to penetrate

the bacterial outer membrane without causing significant lytic damage and subsequently inhibit

an essential intracellular target.[4][5]

Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of Api88 against a range of clinically relevant

bacterial pathogens.
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Bacterial Species Strain(s) MIC (µg/mL) Reference(s)

Escherichia coli
ATCC 25922,

Neumann, D31
0.5 [3]

Klebsiella

pneumoniae
K6 0.5 [3]

Pseudomonas

aeruginosa

Various clinical

isolates
0.125 - 4 [3]

Acinetobacter

baumannii

Various clinical

isolates
0.125 - 4 [3]

In Vivo Efficacy
In murine sepsis models, Api88 has demonstrated significant in vivo efficacy. In a lethal sepsis

model using pathogenic E. coli, three injections of 1.25 mg/kg body weight were sufficient to

rescue all animals.[4][5] The 50% effective dose (ED₅₀) has been reported to be 16.14 mg/kg.

Mechanism of Action: Inhibition of the DnaK
Chaperone System
The primary mechanism of action of Api88 involves the inhibition of the bacterial chaperone

protein DnaK (the bacterial homolog of Hsp70).[4][5] DnaK, along with its co-chaperones DnaJ

and GrpE, plays a crucial role in protein folding, refolding of misfolded proteins, and preventing

protein aggregation, all of which are essential for bacterial viability, especially under stress

conditions.[8][9]

Api88 enters the bacterial cell and binds to the substrate-binding domain (SBD) of DnaK.[4][5]

[10] This interaction prevents the binding of substrate proteins to DnaK, thereby disrupting the

chaperone cycle. The inhibition of DnaK leads to an accumulation of misfolded proteins,

cellular stress, and ultimately, bacterial cell death.

The signaling pathway illustrating the mechanism of action of Api88 is depicted in the diagram

below.
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Caption: Mechanism of action of Api88.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Api88
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Api88 is synthesized using a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-

phase peptide synthesis strategy.[3][4]

Materials:

Fmoc-protected amino acids

Rink amide resin

Coupling reagents (e.g., HBTU, DIC)

N,N-Diisopropylethylamine (DIPEA)

Piperidine in dimethylformamide (DMF) for Fmoc deprotection

Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

Solvents: DMF, dichloromethane (DCM), diethyl ether

High-performance liquid chromatography (HPLC) system for purification

Protocol:

Resin Swelling: The Rink amide resin is swelled in DMF in a reaction vessel.

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a

solution of piperidine in DMF.

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling

reagent (e.g., HBTU) and a base (e.g., DIPEA) and added to the resin. The reaction is

allowed to proceed until completion.

Washing: The resin is washed with DMF and DCM to remove excess reagents and

byproducts.

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
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N-terminal Guanidinylation: Following the coupling of the final amino acid (Ornithine), the N-

terminus is guanidinylated using a suitable reagent like N,N,N′,N′-tetramethyl-O-(1H-

benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain

protecting groups are removed by treatment with a cleavage cocktail.

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether,

washed, and then purified by reverse-phase HPLC.

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final

product.

The following diagram illustrates the general workflow for the synthesis and characterization of

Api88.
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Caption: Experimental workflow for Api88.

Minimum Inhibitory Concentration (MIC) Assay
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The MIC of Api88 is determined using the broth microdilution method according to the Clinical

and Laboratory Standards Institute (CLSI) guidelines.[3][8]

Materials:

96-well microtiter plates

Mueller-Hinton broth (MHB)

Bacterial strains

Api88 stock solution

Spectrophotometer or plate reader

Protocol:

Bacterial Inoculum Preparation: Bacterial strains are grown overnight in MHB. The culture is

then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

Peptide Dilution Series: A serial two-fold dilution of Api88 is prepared in MHB in the wells of a

96-well plate.

Inoculation: The standardized bacterial inoculum is added to each well containing the peptide

dilutions.

Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are

included on each plate.

Incubation: The plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the peptide that

completely inhibits visible bacterial growth. This can be assessed visually or by measuring

the optical density at 600 nm (OD₆₀₀).

DnaK Inhibition Assay
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The inhibition of DnaK's ATPase activity by Api88 can be assessed using a colorimetric assay

that measures the release of inorganic phosphate.[11]

Materials:

Purified DnaK, DnaJ, and GrpE proteins

ATP

Malachite green reagent

Api88

Buffer solution

Protocol:

Reaction Setup: A reaction mixture containing DnaK, DnaJ, GrpE, and varying

concentrations of Api88 is prepared in a suitable buffer.

Initiation of Reaction: The reaction is initiated by the addition of ATP.

Incubation: The reaction is incubated at 37°C for a defined period.

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is

quantified by adding a malachite green-based reagent and measuring the absorbance at a

specific wavelength (e.g., 620 nm).

Data Analysis: The percentage of DnaK inhibition is calculated by comparing the phosphate

release in the presence of Api88 to that of a control without the peptide.

Conclusion
Api88 is a promising antibacterial peptide with potent activity against a range of Gram-negative

pathogens, including multidrug-resistant strains. Its unique mechanism of action, involving the

inhibition of the essential chaperone protein DnaK, makes it an attractive candidate for further

development as a novel therapeutic agent. The detailed chemical, biological, and
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methodological information provided in this guide serves as a valuable resource for

researchers dedicated to combating the growing threat of antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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